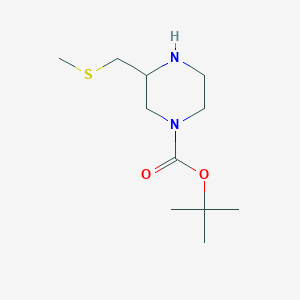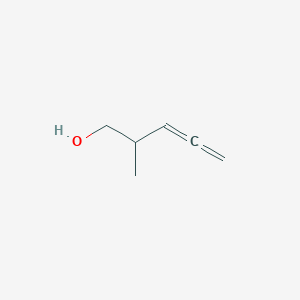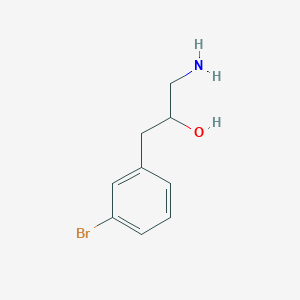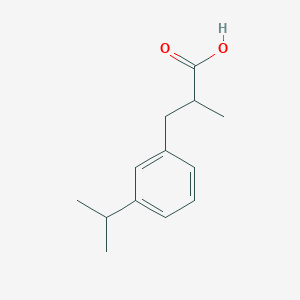
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine typically involves the chloromethylation of 2-(1-pyrrolidinyl)pyridine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
科学研究应用
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrrolidinyl group may enhance the compound’s ability to cross biological membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2-(1-Pyrrolidinyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)-2-(1-pyrrolidinyl)pyridine: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(1-Pyrrolidinyl)-5-methylpyridine:
Uniqueness
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine is unique due to the presence of both a chloromethyl and a pyrrolidinyl group, which confer distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7H2 |
InChI 键 |
NIPUIPJJOIBJNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)





![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)


![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)




